molecular formula C23H23FN2O4S2 B2542717 N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide CAS No. 850926-02-2

N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide

Cat. No.: B2542717
CAS No.: 850926-02-2
M. Wt: 474.57
InChI Key: QXRBLOSXXFBCBT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a fluorophenyl sulfonyl group, and an oxazolyl thioacetamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminophenol and carboxylic acids, under acidic or basic conditions.

    Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the oxazole ring using reagents like sulfonyl chlorides in the presence of a base.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(4-fluorophenyl)acetamide
  • N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide
  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Uniqueness

N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring, fluorophenyl sulfonyl group, and thioacetamide moiety make it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-cyclohexyl-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c24-17-11-13-19(14-12-17)32(28,29)22-23(30-21(26-22)16-7-3-1-4-8-16)31-15-20(27)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRBLOSXXFBCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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